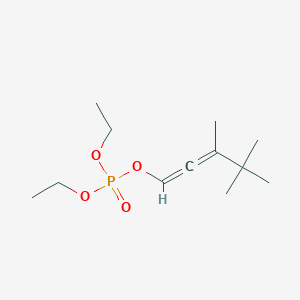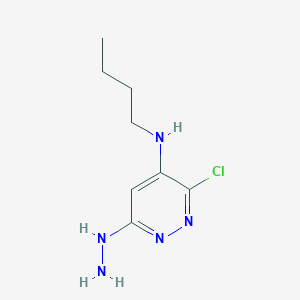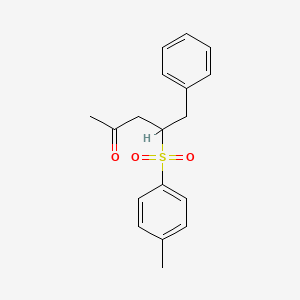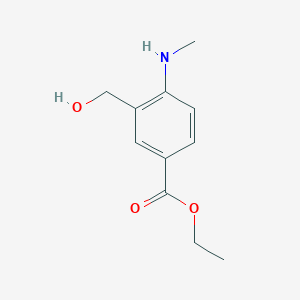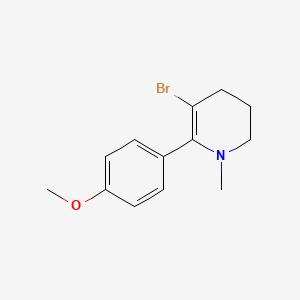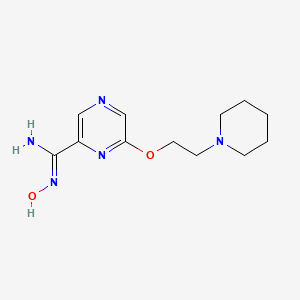
2-Cyclobuten-1-one, 2-(methylthio)-3-phenyl-4-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobuten-1-one, 2-(methylthio)-3-phenyl-4-thioxo- is an organic compound with a unique structure that includes a cyclobutenone ring, a phenyl group, and both methylthio and thioxo substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobuten-1-one, 2-(methylthio)-3-phenyl-4-thioxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopropyl N-tosylhydrazone intermediates, which undergo a Rh-catalyzed ring expansion to form the cyclobutenone ring . The reaction conditions often include the use of rhodium catalysts and specific solvents to facilitate the transformation.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclobuten-1-one, 2-(methylthio)-3-phenyl-4-thioxo- can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclobutenone ring can be reduced to form alcohols.
Substitution: The phenyl and methylthio groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Cyclobuten-1-one, 2-(methylthio)-3-phenyl-4-thioxo- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Cyclobuten-1-one, 2-(methylthio)-3-phenyl-4-thioxo- involves its interaction with molecular targets such as enzymes or receptors. The cyclobutenone ring and thioxo group are key structural features that enable the compound to bind to specific sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclobuten-1-one: A simpler analog without the methylthio and phenyl groups.
2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one: A related compound with a dimethylamino group instead of a phenyl group.
Uniqueness
2-Cyclobuten-1-one, 2-(methylthio)-3-phenyl-4-thioxo- is unique due to the combination of its structural features, which confer specific reactivity and potential biological activity. The presence of both methylthio and thioxo groups, along with the phenyl ring, distinguishes it from simpler analogs and related compounds.
Eigenschaften
CAS-Nummer |
61087-72-7 |
|---|---|
Molekularformel |
C11H8OS2 |
Molekulargewicht |
220.3 g/mol |
IUPAC-Name |
2-methylsulfanyl-3-phenyl-4-sulfanylidenecyclobut-2-en-1-one |
InChI |
InChI=1S/C11H8OS2/c1-14-11-8(10(13)9(11)12)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
NHQQTPCYTSVBGL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=S)C1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14591880.png)
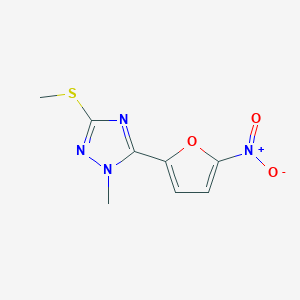
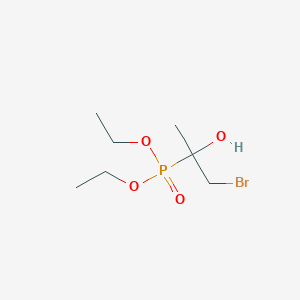
![[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate](/img/structure/B14591904.png)
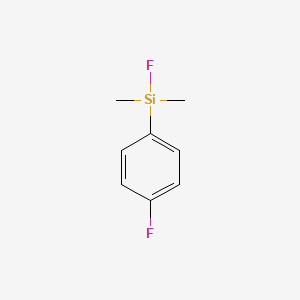
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl-](/img/structure/B14591921.png)
![1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine](/img/structure/B14591925.png)
![4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline](/img/structure/B14591930.png)
